(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride
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Overview
Description
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is an organic compound with a unique structure that includes a chlorine atom, an isopropyl group, and an enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride typically involves the chlorination of a suitable precursor. One common method is the reaction of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid+SOCl2→(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride+SO2+HCl
This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In an industrial context, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the enoyl chloride moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Addition Products: Products formed by the addition of electrophiles or nucleophiles to the double bond.
Scientific Research Applications
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-Chloro-2-(methyl)pent-4-enoyl chloride
- (2S)-5-Bromo-2-(propan-2-yl)pent-4-enoyl chloride
- (2S)-5-Chloro-2-(propan-2-yl)hex-4-enoyl chloride
Uniqueness
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the isopropyl group and the enoyl chloride moiety makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
324519-69-9 |
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Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
(2S)-5-chloro-2-propan-2-ylpent-4-enoyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3/t7-/m0/s1 |
InChI Key |
VSGPLKYLPCEBHQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@H](CC=CCl)C(=O)Cl |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)Cl |
Origin of Product |
United States |
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